
9-(Bis(2-chloroethyl)amino)camphor hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Bis(2-chloroethyl)amino)camphor hydrochloride: is a chemical compound that belongs to the class of nitrogen mustards. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for cancer treatment. This compound is characterized by the presence of a camphor moiety linked to a bis(2-chloroethyl)amino group, which imparts its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bis(2-chloroethyl)amino)camphor hydrochloride typically involves the reaction of camphor with bis(2-chloroethyl)amine. The process can be summarized as follows:
Starting Materials: Camphor and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as pyridine, under reflux conditions.
Purification: The product is purified by recrystallization from an appropriate solvent to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of camphor and bis(2-chloroethyl)amine are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using industrial-scale crystallization and filtration techniques.
化学反応の分析
Types of Reactions: 9-(Bis(2-chloroethyl)amino)camphor hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The camphor moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the camphor moiety can lead to the formation of camphorquinone.
Reduction Products: Reduction can yield camphor alcohol derivatives.
科学的研究の応用
Chemistry: 9-(Bis(2-chloroethyl)amino)camphor hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of nitrogen mustard derivatives .
Biology: In biological research, this compound is studied for its cytotoxic effects on cancer cells. It is used in vitro to understand the mechanisms of cell death and to develop new anticancer agents .
Medicine: It is being investigated for its efficacy against various types of cancer .
Industry: In the industrial sector, this compound is used in the synthesis of other nitrogen mustard compounds and as an intermediate in the production of pharmaceuticals .
作用機序
The mechanism of action of 9-(Bis(2-chloroethyl)amino)camphor hydrochloride involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The camphor moiety may also contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
類似化合物との比較
Melphalan: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard with a different alkylating group.
Cyclophosphamide: A widely used nitrogen mustard that requires metabolic activation to exert its effects.
Uniqueness: 9-(Bis(2-chloroethyl)amino)camphor hydrochloride is unique due to the presence of the camphor moiety, which may enhance its lipophilicity and cellular uptake compared to other nitrogen mustards. This structural feature could potentially improve its efficacy and reduce side effects .
特性
CAS番号 |
101221-69-6 |
|---|---|
分子式 |
C14H24Cl3NO |
分子量 |
328.7 g/mol |
IUPAC名 |
bis(2-chloroethyl)-[(1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methyl]azanium;chloride |
InChI |
InChI=1S/C14H23Cl2NO.ClH/c1-13-4-3-11(9-12(13)18)14(13,2)10-17(7-5-15)8-6-16;/h11H,3-10H2,1-2H3;1H |
InChIキー |
XEIVLJGSJMVFGM-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(C1(C)C[NH+](CCCl)CCCl)CC2=O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


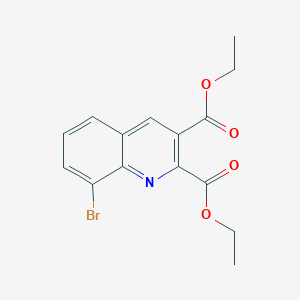
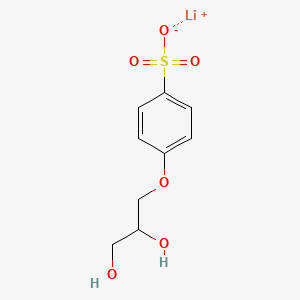
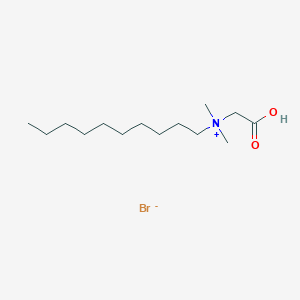
![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
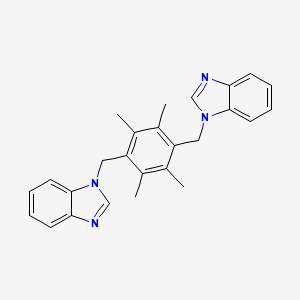
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
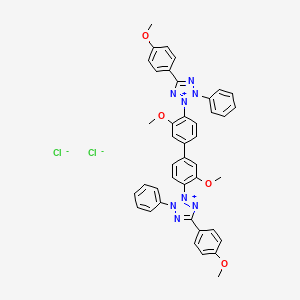
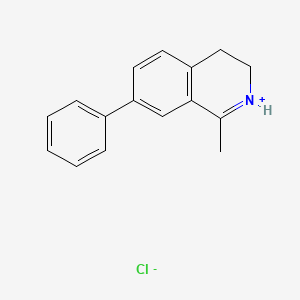
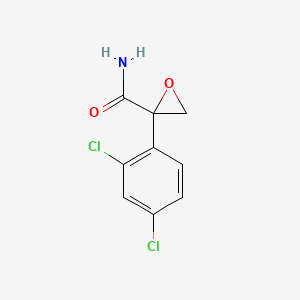
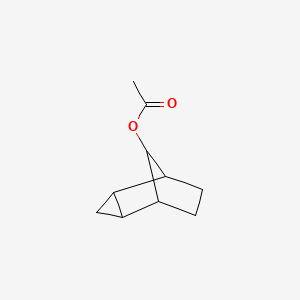
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)

